![molecular formula C15H15N3O4 B4083182 4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide](/img/structure/B4083182.png)
4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide
Übersicht
Beschreibung
4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body, including increased endurance, improved lipid metabolism, and enhanced muscle growth.
Wirkmechanismus
4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy expenditure, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, improved glucose metabolism, and reduced inflammation.
Biochemical and Physiological Effects:
4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide has been shown to have a variety of effects on the body, including increased endurance, improved lipid metabolism, and enhanced muscle growth. It has also been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of metabolic and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide is that it has been extensively studied in both animal and human models, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that it has been shown to have potential carcinogenic effects in animal models, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide. One area of interest is its potential use as a treatment for metabolic and cardiovascular diseases, including obesity, type 2 diabetes, and atherosclerosis. Another area of interest is its potential use as a performance-enhancing drug in athletic competitions. However, further research is needed to fully understand the risks and benefits of this compound in these contexts.
Wissenschaftliche Forschungsanwendungen
4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide has been extensively studied in both animal and human models for its potential therapeutic applications. It has been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic syndrome and atherosclerosis. In addition, it has been shown to improve endurance and reduce muscle fatigue in animal models of exercise performance.
Eigenschaften
IUPAC Name |
4-(2-hydroxyethylamino)-3-nitro-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-9-8-16-13-7-6-11(10-14(13)18(21)22)15(20)17-12-4-2-1-3-5-12/h1-7,10,16,19H,8-9H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQPYNLRIXKERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethylamino)-3-nitro-N-phenylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.